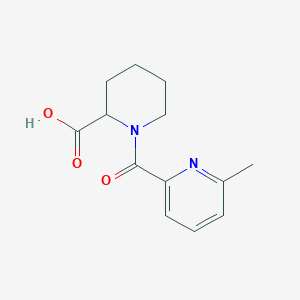

1,2,4-oxadiazole-3-carbonyl azide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1,2,4-oxadiazole-3-carbonyl azide (ODA) is an organic compound that has been gaining a lot of attention in recent years due to its potential applications in various scientific fields. ODA has a unique molecular structure that allows it to be used as a key building block in organic synthesis, as well as a powerful reagent for various reactions. In addition, ODA has been studied for its potential biochemical and physiological effects, and its ability to be used in lab experiments.

Aplicaciones Científicas De Investigación

Anti-Infective Agents in Pharmaceutical Research

1,2,4-Oxadiazoles, including derivatives like 1,2,4-oxadiazole-3-carbonyl azide, have been synthesized as potential anti-infective agents. They exhibit a broad spectrum of activities against bacteria, viruses, and leishmanial infections . These compounds are being studied for their structure-activity relationship (SAR) and mode of action as promising targets in drug discovery.

Agricultural Chemical Development

In agriculture, 1,2,4-oxadiazole derivatives have shown promise as chemical pesticides. They possess biological activities that can combat plant diseases and pests, such as nematodes and fungi . These compounds are particularly effective against pathogens like Xanthomonas oryzae, which cause significant crop losses .

Materials Science: Optoelectronics

The electron-withdrawing properties of the 1,2,4-oxadiazole ring make it a valuable component in optoelectronic devices. It can be used in the development of organic light-emitting diodes (OLEDs) and other electronic materials where efficient electron transport is crucial .

Scintillating Materials

1,2,4-Oxadiazole derivatives are explored for their use in scintillating materials. These materials are essential in various applications, including medical imaging and radiation detection, due to their ability to emit light when excited by ionizing radiation .

Dyestuff Industry

The dyestuff industry benefits from the unique properties of 1,2,4-oxadiazole compounds. Their ability to form stable, colorful compounds makes them suitable for use as dyes and pigments in various applications, including textiles and inks .

Drug Discovery and Medicinal Chemistry

In drug discovery, the 1,2,4-oxadiazole core is a scaffold for developing new therapeutic agents. Its low lipophilicity and hydrogen bond-accepting capabilities make it an attractive bioisostere for drug development . Researchers are investigating its potential in creating novel treatments for a range of diseases, including cancer and inflammatory conditions .

Mecanismo De Acción

Target of Action

1,2,4-Oxadiazole derivatives have been synthesized as anti-infective agents with a broad spectrum of activities, including anti-bacterial, anti-viral, and anti-leishmanial . They have shown affinity to metabotropic glutamate receptor type II and IV, which are attractive molecular targets for the treatment of stroke, epilepsy, and neurodegenerative disorders . Additionally, some 1,2,4-oxadiazole derivatives have been developed as dual inhibitors of EGFR/VEGFR-2 .

Mode of Action

For instance, some derivatives have been found to inhibit EGFR/VEGFR-2, which are key players in signal transduction pathways that govern cellular processes such as proliferation, differentiation, migration, and angiogenesis .

Biochemical Pathways

For example, some derivatives have been found to inhibit the signaling pathways of EGFR/VEGFR-2, which are involved in cellular processes such as proliferation, differentiation, migration, and angiogenesis .

Pharmacokinetics

1,2,4-oxadiazole derivatives are known for their chemical and heat resistance, which can be advantageous in terms of drug stability and bioavailability .

Result of Action

1,2,4-oxadiazole derivatives have been reported to exhibit a broad spectrum of anti-infective activities, including anti-bacterial, anti-viral, and anti-leishmanial effects . Some derivatives have also shown significant antiproliferative action .

Action Environment

It’s worth noting that the chemical and heat resistance of 1,2,4-oxadiazole derivatives can potentially contribute to their stability under various environmental conditions .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for 1,2,4-oxadiazole-3-carbonyl azide involves the reaction of 1,2,4-oxadiazole-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with sodium azide to form the desired product.", "Starting Materials": [ "1,2,4-oxadiazole-3-carboxylic acid", "Thionyl chloride", "Sodium azide" ], "Reaction": [ "1. Dissolve 1,2,4-oxadiazole-3-carboxylic acid in dry dichloromethane.", "2. Add thionyl chloride dropwise to the solution while stirring at room temperature.", "3. Continue stirring for 2 hours at room temperature.", "4. Evaporate the solvent under reduced pressure to obtain the acid chloride.", "5. Dissolve the acid chloride in dry dichloromethane.", "6. Add sodium azide to the solution and stir at room temperature for 2 hours.", "7. Filter the reaction mixture to remove any solids.", "8. Evaporate the solvent under reduced pressure to obtain the desired product, 1,2,4-oxadiazole-3-carbonyl azide." ] } | |

Número CAS |

39512-61-3 |

Nombre del producto |

1,2,4-oxadiazole-3-carbonyl azide |

Fórmula molecular |

C3HN5O2 |

Peso molecular |

139.1 |

Pureza |

95 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.